molecular formula C4H4BrN3 B1445318 5-Bromopyridazin-3-amine CAS No. 1187237-00-8

5-Bromopyridazin-3-amine

Cat. No.: B1445318
CAS No.: 1187237-00-8
M. Wt: 174 g/mol
InChI Key: VIZZTROFAJLFML-UHFFFAOYSA-N
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Description

5-Bromopyridazin-3-amine is a heterocyclic organic compound with the molecular formula C4H4BrN3 It is a derivative of pyridazine, characterized by the presence of a bromine atom at the 5th position and an amino group at the 3rd position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyridazin-3-amine typically involves the bromination of pyridazine derivatives. One common method is the reaction of 3-aminopyridazine with bromine in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromopyridazin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromopyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromopyridazin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes through its interaction with cellular proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromopyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine atom and the amino group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various functionalized compounds .

Properties

IUPAC Name

5-bromopyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-4(6)8-7-2-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZZTROFAJLFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735912
Record name 5-Bromopyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187237-00-8
Record name 5-Bromopyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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